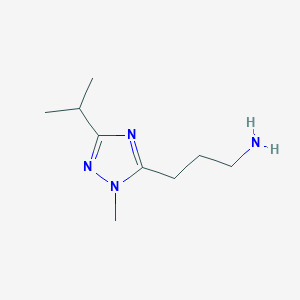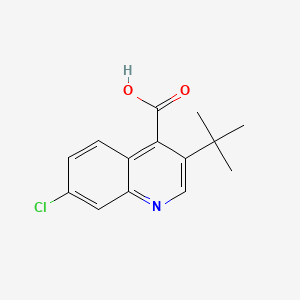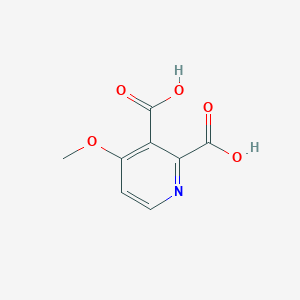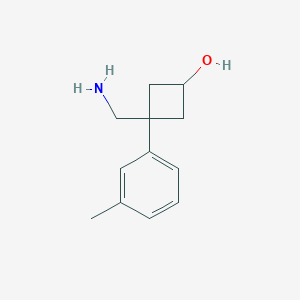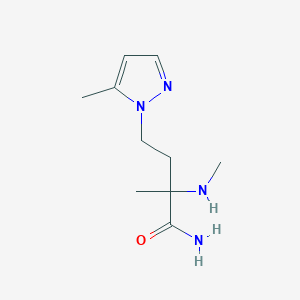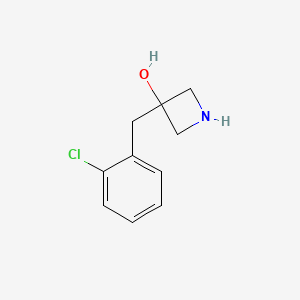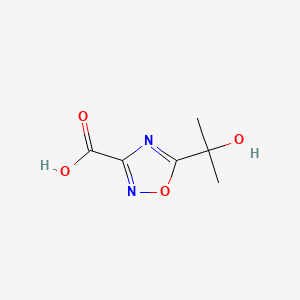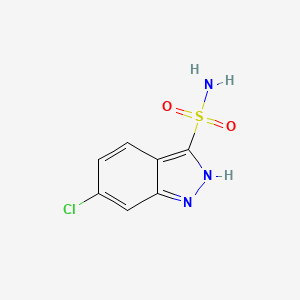![molecular formula C8H16ClNO4S2 B13620730 1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13620730.png)
1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H16ClNO4S2. It is a sulfonyl chloride derivative, which means it contains a sulfonyl chloride functional group (-SO2Cl). This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride typically involves the reaction of cyclopropane derivatives with sulfonyl chloride reagents. One common method is the reaction of 3-(dimethylsulfamoyl)propane-1-sulfonyl chloride with cyclopropane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process often includes purification steps such as distillation or recrystallization to obtain the desired product with high purity. The use of automated reactors and precise control of reaction parameters ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation or hydrolysis.
Scientific Research Applications
1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a covalent bond between the nucleophile and the sulfur atom, resulting in the substitution of the chloride ion.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride: A closely related compound with similar reactivity.
Cyclopropane-1-sulfonyl chloride: Another sulfonyl chloride derivative with a simpler structure.
Dimethylsulfamoyl chloride: A simpler sulfonyl chloride compound without the cyclopropane ring.
Uniqueness
1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride is unique due to the presence of both a cyclopropane ring and a sulfonyl chloride group
Properties
Molecular Formula |
C8H16ClNO4S2 |
|---|---|
Molecular Weight |
289.8 g/mol |
IUPAC Name |
1-[3-(dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H16ClNO4S2/c1-10(2)15(11,12)7-3-4-8(5-6-8)16(9,13)14/h3-7H2,1-2H3 |
InChI Key |
UVZKNQMMHYANCR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)CCCC1(CC1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


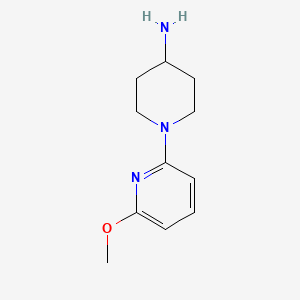
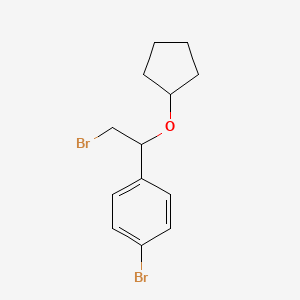
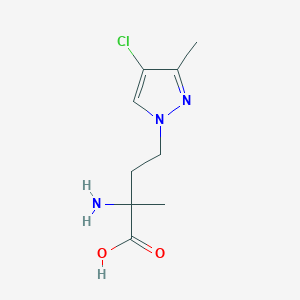
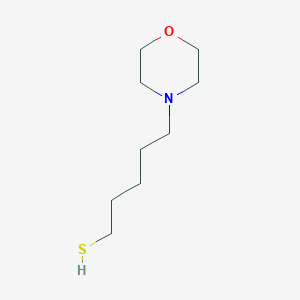
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid](/img/structure/B13620687.png)
![8-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13620693.png)
